molecular formula C16H13F2N B2445492 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile CAS No. 1209930-98-2

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile

Cat. No.: B2445492
CAS No.: 1209930-98-2
M. Wt: 257.284
InChI Key: YZEQPFWRUHCUKY-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile is an organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups

Preparation Methods

The synthesis of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzyl bromide with 4-fluorophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Scientific Research Applications

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is utilized in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile can be compared with similar compounds such as:

    4-Fluorophenylacetonitrile: This compound lacks the benzyl group and has different reactivity and applications.

    4-Fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.

    4-Fluorophenylacetic acid: This compound is used as an intermediate in the production of fluorinated anesthetics and has different chemical behavior.

The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific electronic and steric properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N/c17-15-5-1-12(2-6-15)9-14(11-19)10-13-3-7-16(18)8-4-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQPFWRUHCUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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